2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
Description
2-((1-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic imidazole-derived acetamide featuring a 4-fluorophenyl-substituted imidazole core linked via a thioether bridge to an N-(4-nitrophenyl)acetamide group. The compound’s structure combines electron-withdrawing substituents (4-fluoro on the imidazole and 4-nitro on the phenylacetamide), which likely influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-12-1-5-14(6-2-12)21-10-9-19-17(21)26-11-16(23)20-13-3-7-15(8-4-13)22(24)25/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZNDOMEDCYZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride and the imidazole derivative.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether-imidazole compound with 4-nitrophenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The imidazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole and phenyl derivatives.
Scientific Research Applications
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and the effects of substituents on chemical reactivity.
Mechanism of Action
The mechanism of action of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The fluorophenyl and nitrophenyl groups can enhance binding affinity and specificity to these targets, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with key structural analogs, highlighting substituent variations, molecular weights, melting points, and synthetic yields:
Key Observations:
- Substituent Effects on Melting Points: The target compound’s absence of bulky triphenylimidazole groups (cf. ’s 4h and 4j) may result in a lower melting point compared to 4h (144–145°C) and 4j (126–127°C).
- Molecular Weight and Solubility: The target’s lower molecular weight (~357.4 g/mol) compared to ’s triazole-containing derivatives suggests improved solubility in organic solvents, though the 4-nitrophenyl group may reduce aqueous solubility due to hydrophobicity .
Biological Activity
The compound 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic organic molecule featuring an imidazole ring, a thioether linkage, and aromatic substituents. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, and presents relevant research findings.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Imidazole Ring | A five-membered ring containing nitrogen atoms. |
| Thioether Linkage | A sulfur atom connecting two organic groups. |
| Aromatic Substituents | Includes a 4-fluorophenyl group and a 4-nitrophenyl group. |
Antimicrobial Properties
Research indicates that compounds with imidazole and thioether functionalities exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been shown to inhibit the growth of various pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely studied. Compounds structurally related to 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide have demonstrated cytotoxic effects against various cancer cell lines. For example, some imidazole derivatives inhibit Raf kinase activity, which is crucial for cancer cell proliferation . Additionally, studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
Anti-inflammatory Effects
Compounds containing imidazole rings have also been reported to possess anti-inflammatory properties. They may act by inhibiting the production of pro-inflammatory cytokines or modulating immune responses. This activity is particularly relevant in the context of chronic inflammatory diseases where such compounds could provide therapeutic benefits.
Study 1: Antimicrobial Evaluation
In a study evaluating various thiazol-4-one derivatives, similar compounds showed significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against common pathogens . The study highlighted the importance of structural features such as the presence of fluorine substituents in enhancing biological activity.
Study 2: Anticancer Mechanisms
A recent investigation into imidazole derivatives revealed their ability to inhibit key enzymes involved in cancer progression. The study utilized molecular docking techniques to identify binding affinities and elucidated the mechanisms by which these compounds exert their cytotoxic effects .
The biological activity of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide may involve multiple mechanisms:
- Enzyme Inhibition : Compounds may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Signal Transduction Modulation : Interaction with cellular receptors could alter signaling pathways related to inflammation and apoptosis.
- Structural Interactions : The unique structural features may allow for better binding to biological targets compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
